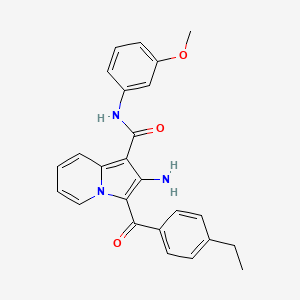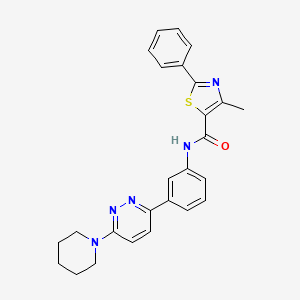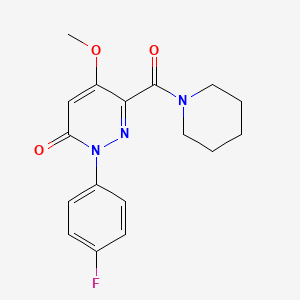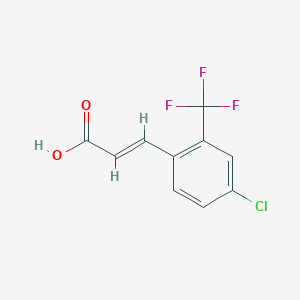![molecular formula C19H18F3NO B2495063 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide CAS No. 1024186-50-2](/img/structure/B2495063.png)
1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is an organic compound characterized by the presence of a cyclopentane ring substituted with a phenyl group and a carboxamide group. The compound also features a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide typically involves the following steps:
Hydrolysis: The nitrile group is hydrolyzed to the corresponding carboxylic acid using potassium hydroxide in ethylene glycol.
Formation of Acid Chloride: The carboxylic acid is converted to the acid chloride using thionyl chloride.
Amidation: The acid chloride reacts with aniline to form the final product, this compound.
Chemical Reactions Analysis
1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential anti-inflammatory and analgesic properties.
Material Science: It is used as a precursor in the synthesis of advanced materials with unique electronic properties.
Chemical Research: The compound serves as a model for studying the effects of trifluoromethyl groups on chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide can be compared with similar compounds such as:
1-Phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide: This compound has a trifluoromethyl group at the para position, which may affect its reactivity and biological activity.
1-Phenyl-N-[2-(fluoromethyl)phenyl]cyclopentane-1-carboxamide: The presence of a fluoromethyl group instead of a trifluoromethyl group can lead to different chemical and biological properties.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the trifluoromethyl group.
Properties
IUPAC Name |
1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)15-10-4-5-11-16(15)23-17(24)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSDZNWZUJPVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)
![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)

![2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide](/img/structure/B2494985.png)

![4-{[1-(3-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2494988.png)

![(2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2494990.png)



![1-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2495001.png)
![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2495003.png)
